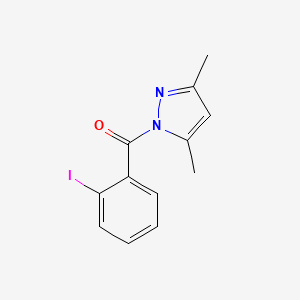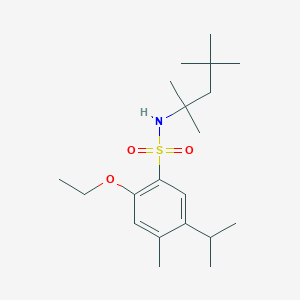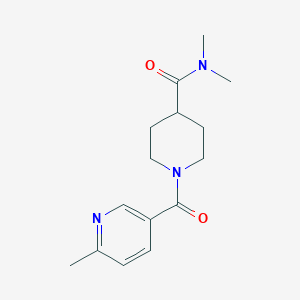
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is a chemical compound that belongs to the class of morpholine derivatives. It is a potential therapeutic agent that has been extensively studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. It has also been shown to interact with specific receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have potential effects on the cardiovascular system and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol in lab experiments is its potential therapeutic effects, which make it a promising candidate for drug development. However, its mechanism of action is not fully understood, which can limit its use in certain types of experiments. Additionally, its synthesis method is complex and may not be easily reproducible in certain lab settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the structure and function of proteins. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Synthesemethoden
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2,6-dimethylmorpholine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been extensively studied for its various scientific research applications. It has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use in drug delivery systems and as a tool for studying the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-10-7-16(8-11(2)18-10)9-14(17)12-3-5-13(15)6-4-12/h3-6,10-11,14,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPDCVGDHMEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)



![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)